molecular formula C13H17N3O B6232107 N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide CAS No. 313385-77-2

N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide

Cat. No. B6232107
CAS RN: 313385-77-2
M. Wt: 231.3
InChI Key:
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide (NCEPC) is a cyclic amide derived from pyrazine and cyclohexene. It is an important organic compound that has been studied extensively in recent years due to its potential applications in various areas of scientific research. NCEPC has been used as a tool to study the mechanism of action of various drugs, as a biochemical and physiological probe, and as an important intermediate in organic synthesis.

Mechanism of Action

N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme results in an increase in the levels of acetylcholine, which can lead to a number of physiological effects, including increased alertness, improved cognitive performance, and increased muscle contractility.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, resulting in improved cognitive performance, increased alertness, and increased muscle contractility. Additionally, this compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide has a number of advantages and limitations as a tool for laboratory experiments. One of the main advantages of this compound is that it can be synthesized in good yields using a variety of methods. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide has a number of potential future directions. One potential direction is the use of this compound as a drug delivery system for therapeutic agents. Additionally, this compound could be used as a tool to study the structure and function of proteins, as well as to study the mechanism of action of various drugs. Additionally, this compound could be used in the development of more efficient and effective synthesis methods for organic compounds. Finally, this compound could be used in the development of new drugs and therapeutic agents.

Synthesis Methods

N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide can be synthesized using a variety of methods, including the reaction of cyclohexene with 2-chloropyrazine and the condensation of cyclohexene with 2-chloropyrazine in the presence of sodium amide. The reaction of cyclohexene with 2-chloropyrazine produces this compound in good yields and is the most commonly used method for its synthesis. The reaction of cyclohexene with 2-chloropyrazine is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at temperatures between 80 and 100 °C.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide has been used extensively in scientific research due to its unique properties. It has been used as a biochemical and physiological probe to study the mechanism of action of various drugs, as an important intermediate in organic synthesis, and as a tool to study the structure and function of proteins. Additionally, this compound has been used in the synthesis of various other compounds, such as pyrazines and cyclohexenes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide involves the reaction of 2-bromoethylcyclohexene with pyrazine-2-carboxamide in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromoethylcyclohexene", "pyrazine-2-carboxamide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-bromoethylcyclohexene to a reaction flask", "Add pyrazine-2-carboxamide to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

313385-77-2

Molecular Formula

C13H17N3O

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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